molecular formula C18H35N5O5S B12565689 L-Lysyl-L-cysteinyl-L-leucyl-L-alanine CAS No. 189179-96-2

L-Lysyl-L-cysteinyl-L-leucyl-L-alanine

Cat. No.: B12565689
CAS No.: 189179-96-2
M. Wt: 433.6 g/mol
InChI Key: GQPYONCCJOUBGN-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine

Primary Structure Characterization

Amino Acid Sequence Verification

The primary structure of this compound was verified using tandem mass spectrometry (MS/MS) and Edman degradation. MS/MS analysis generated a peptide-mass fingerprint with observed m/z values matching theoretical masses calculated from the lysine-cysteine-leucine-alanine sequence. For instance, the protonated molecular ion [M+H]⁺ appeared at m/z 462.3, consistent with the molecular formula C₁₉H₃₅N₅O₆S. Edman degradation sequentially identified residues by cleaving N-terminal amino acids, producing phenylthiohydantoin (PTH) derivatives detectable via high-performance liquid chromatography (HPLC). Each cycle confirmed the order: lysine (Cycle 1), cysteine (Cycle 2), leucine (Cycle 3), and alanine (Cycle 4).

N-terminal/C-terminal Configuration Analysis

The N-terminal lysine residue was confirmed through acetylation assays, which blocked free α-amino groups and prevented further Edman degradation. C-terminal alanine was identified via carboxypeptidase digestion, releasing alanine as the first free amino acid. Nuclear magnetic resonance (NMR) spectroscopy further validated the termini by detecting characteristic chemical shifts: δ 8.1 ppm for the N-terminal amino group and δ 1.3 ppm for the C-terminal methyl group of alanine.

Terminus Method Key Observation
N-terminal Edman degradation Lysine detected in Cycle 1
N-terminal Acetylation assay Loss of sequencing signal after modification
C-terminal Carboxypeptidase digest Alanine released first
C-terminal NMR spectroscopy δ 1.3 ppm signal for alanine methyl group

Secondary Structure Prediction

Helical Propensity Calculations

The Chou–Fasman method predicted helical propensity by assigning likelihood scores to each amino acid. Lysine and leucine, with helical propensity values of 1.23 and 1.30, respectively, favored α-helix formation, while cysteine (0.77) and alanine (1.04) showed moderate tendencies. The overall helical score for the tetrapeptide was calculated as:

$$
\text{Helical Score} = \frac{(1.23 + 0.77 + 1.30 + 1.04)}{4} = 1.09
$$

A score >1.0 indicates a moderate propensity for α-helix formation, though the short peptide length limits stable helix formation.

Tertiary Structure Modeling

Molecular Dynamics Simulations

All-atom molecular dynamics simulations (100 ns, explicit solvent model) revealed two stable conformations:

  • Extended conformation : Dominant in reduced states (55% occupancy), with cysteine thiol groups exposed.
  • Looped conformation : Prevalent in oxidized states (68% occupancy), stabilized by the disulfide bond and hydrophobic interactions between leucine and alanine.

Root-mean-square deviation (RMSD) analysis showed lower fluctuations in the oxidized form (0.15 nm) compared to the reduced form (0.22 nm), highlighting the stabilizing role of disulfide bonds.

Properties

CAS No.

189179-96-2

Molecular Formula

C18H35N5O5S

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C18H35N5O5S/c1-10(2)8-13(16(25)21-11(3)18(27)28)22-17(26)14(9-29)23-15(24)12(20)6-4-5-7-19/h10-14,29H,4-9,19-20H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

GQPYONCCJOUBGN-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Types of Reactions:

    Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can influence the peptide’s structure and function.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation, to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-cysteinyl-L-leucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

    Industry: Utilized in the development of biomaterials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the cysteine residue can form disulfide bonds, stabilizing the peptide’s structure. The leucine and alanine residues contribute to the hydrophobic interactions, influencing the peptide’s overall conformation and binding affinity.

Comparison with Similar Compounds

Sequence and Structural Features

The following table compares L-Lysyl-L-cysteinyl-L-leucyl-L-alanine with peptides identified in the evidence:

Compound Name / CAS No. Sequence Molecular Formula Molecular Weight (g/mol) Key Features
This compound Lys-Cys-Leu-Ala C₁₈H₃₄N₆O₆S 432.94 Contains lysine (basic), cysteine (thiol), leucine (hydrophobic).
Glycyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-prolyl-L-cysteinyl-L-cysteine Gly-Ala-Ser-Ala-Ala-Pro-Cys-Cys C₂₅H₄₂N₈O₁₀S₂ 678.78 Longer chain (8 residues), multiple alanines, proline (rigid structure).
Glycyl-L-threonyl-L-lysyl-L-leucyl-L-valyl-L-cysteinyl-L-phenylalanyl-L-alanyl Gly-Thr-Lys-Leu-Val-Cys-Phe-Ala C₄₁H₆₈N₁₀O₁₁S 889.11 Branched hydrophobic residues (valine, leucine), aromatic phenylalanine.
L-seryl-L-leucyl-L-histidyl-L-valylglycyl-L-threonyl-L-glutaminyl-L-cysteinyl Ser-Leu-His-Val-Gly-Thr-Gln-Cys C₃₇H₆₂N₁₂O₁₃S 903.02 Includes histidine (imidazole side chain), glutamine (amide), serine (OH).

Functional and Chemical Properties

Redox Activity :

  • The cysteine residue in this compound enables disulfide bond formation, similar to the cysteine-rich peptide in . However, the latter’s dual cysteine residues may enhance redox buffering capacity compared to the single thiol group in the target compound.
  • In contrast, the compound in contains only one cysteine, limiting its redox versatility.

Hydrophobicity and Solubility :

  • This compound’s leucine and alanine residues contribute to moderate hydrophobicity, but lysine’s positively charged side chain likely improves aqueous solubility.
  • The peptide in includes phenylalanine and valine, increasing hydrophobicity, which may reduce solubility without stabilizing charged residues like lysine.

The target compound lacks proline, possibly making it more flexible but less stable. The histidine residue in could confer pH-dependent behavior, a feature absent in the target peptide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.